

Navigating the Solubility Landscape of Anthranil: A Technical Guide for Researchers

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An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of **Anthranil** (2,1-Benzisoxazole) in Organic Solvents, Featuring Detailed Experimental Protocols for its Determination.

Introduction

Anthranil, also known as 2,1-benzisoxazole, is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and drug delivery systems. This technical guide provides a comprehensive overview of the known qualitative solubility characteristics of Anthranil and, in the absence of extensive publicly available quantitative data, offers detailed experimental protocols for its precise determination.

Physicochemical Properties of Anthranil

A foundational understanding of **Anthranil**'s physical and chemical properties is essential for predicting its solubility behavior.



Property	Value	Reference
Molecular Formula	C7H5NO	[1]
Molecular Weight	119.12 g/mol	[1]
Appearance	Clear yellow to brown-red liquid	[2][3]
Boiling Point	101-102 °C at 15 mmHg	[2]
Density	1.183 g/mL at 25 °C	[3]
CAS Number	271-58-9	[1]

Qualitative Solubility of Anthranil

While specific quantitative solubility data for **Anthranil** in a range of organic solvents is not readily available in peer-reviewed literature, qualitative descriptions provide a general understanding of its behavior. **Anthranil** is reported to have moderate solubility in organic solvents like ethanol and acetone and is less soluble in water due to its hydrophobic benzene ring.[4] One study on 2,1-benzisoxazole derivatives predicted moderate aqueous solubility for one such compound.[5]

Table 1: Qualitative Solubility of **Anthranil** in Select Solvents

Solvent	Predicted/Reported Solubility	Rationale
Ethanol	Moderately Soluble	Polar protic solvent capable of hydrogen bonding.
Acetone	Moderately Soluble	Polar aprotic solvent.[4]
Water	Sparingly Soluble	Limited by the non-polar benzene ring.[4]

Given the limitations of available data, experimental determination of **Anthranil**'s solubility in solvents relevant to specific research applications is strongly recommended.



Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[6][7]

Objective: To determine the concentration of **Anthranil** in a saturated solution of a specific organic solvent at a constant temperature.

Materials and Apparatus:

- Anthranil (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- · Thermostatic shaker or water bath
- Vials with screw caps
- Syringe filters (chemically compatible with the solvent)
- Volumetric flasks
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid Anthranil to a series of vials.
 - Pipette a known volume of the selected organic solvent into each vial.



- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker or water bath set to the desired temperature.
 - Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[6][8]
- Phase Separation:
 - Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
- Quantification of Dissolved Anthranil:
 - The concentration of **Anthranil** in the clear, saturated filtrate is then determined using a suitable analytical method. Gravimetric analysis is a straightforward and accurate method for this purpose.

Quantification by Gravimetric Analysis

Gravimetric analysis determines the mass of a substance to quantify the amount of a solute in a solution.[9][10]

Procedure:

- Sample Preparation:
 - Accurately weigh a clean, dry evaporating dish.

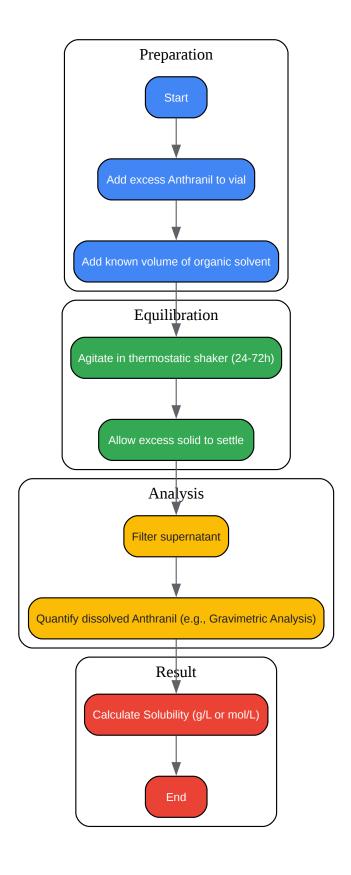


- Pipette a precise volume of the filtered, saturated Anthranil solution into the pre-weighed evaporating dish.
- Record the total weight of the dish and the solution.
- Solvent Evaporation:
 - Place the evaporating dish in a fume hood and allow the solvent to evaporate gently at a controlled temperature. The temperature should be high enough to facilitate evaporation but low enough to prevent degradation or sublimation of the **Anthranil**.
- Drying and Weighing:
 - Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
 - Weigh the dish containing the dried Anthranil residue.
 - Repeat the drying and weighing process until a constant weight is achieved.
- · Calculation of Solubility:
 - The solubility (S) in grams per liter (g/L) can be calculated using the following formula:
 - S(g/L) = (Mass of dish with residue Mass of empty dish) / Volume of solution taken (L)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of **Anthranil** solubility.





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Experimental workflow for determining the solubility of **Anthranil**.



Conclusion

While quantitative solubility data for **Anthranil** in organic solvents is not extensively documented, this guide provides the necessary theoretical framework and practical experimental protocols for researchers to determine these crucial parameters. By employing the detailed isothermal saturation method coupled with gravimetric analysis, scientists and drug development professionals can obtain reliable and accurate solubility data, enabling the effective use of **Anthranil** in their research and development endeavors.

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